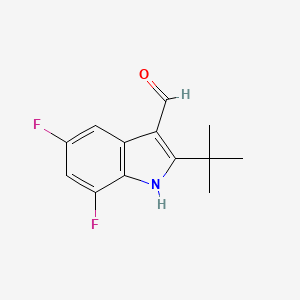

2-tert-butyl-5,7-difluoro-1H-indole-3-carbaldehyde

Description

2-tert-Butyl-5,7-difluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a tert-butyl substituent at the 2-position and fluorine atoms at the 5- and 7-positions of the indole ring. The aldehyde functional group at the 3-position enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The tert-butyl group introduces steric bulk, which can influence molecular conformation and intermolecular interactions, while the fluorine atoms modulate electronic properties such as electron-withdrawing effects and lipophilicity.

Properties

IUPAC Name |

2-tert-butyl-5,7-difluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO/c1-13(2,3)12-9(6-17)8-4-7(14)5-10(15)11(8)16-12/h4-6,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODKYEDELIXUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C(=CC(=C2)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5,7-difluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5,7-difluoro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: 2-tert-butyl-5,7-difluoro-1H-indole-3-carboxylic acid

Reduction: 2-tert-butyl-5,7-difluoro-1H-indole-3-methanol

Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

2-tert-butyl-5,7-difluoro-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5,7-difluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the aldehyde group allows for covalent interactions with nucleophilic residues in proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

2-tert-Butyl-5-fluoro-1H-indole-3-carbaldehyde (CAS 588670-57-9)

This compound differs by having a single fluorine substituent at the 5-position rather than dual fluorines at 5 and 6. Its molecular formula is C₁₃H₁₄FNO, with a molar mass of 219.25 g/mol .

Hypothetical 2-tert-Butyl-7-fluoro-1H-indole-3-carbaldehyde

A positional isomer with fluorine at the 7-position instead of 5. No experimental data is available for this compound, but its properties are expected to mirror those of the 5-fluoro analog with minor electronic variations.

Physicochemical Properties

*Calculated based on the addition of a second fluorine atom to the 5-fluoro analog.

Substituent Effects and Reactivity

- Electronic Effects: The dual fluorine atoms in the 5,7-difluoro derivative amplify electron-withdrawing effects compared to the mono-fluoro analog. This could increase electrophilicity at the aldehyde group, enhancing reactivity in condensation or nucleophilic addition reactions.

- Lipophilicity: The additional fluorine in the 5,7-difluoro compound likely increases logP (octanol-water partition coefficient) compared to the mono-fluoro analog, influencing solubility and membrane permeability.

Biological Activity

2-tert-butyl-5,7-difluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative that has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The unique molecular structure of this compound, characterized by a tert-butyl group and two fluorine atoms attached to the indole ring, enhances its reactivity and biological interactions.

- Molecular Formula : C₁₃H₁₃F₂N₁O

- Molecular Weight : 235.25 g/mol

- Structure : The compound features an indole skeleton with an aldehyde functional group at the 3-position, contributing to its reactivity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against various viral pathogens.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

- Antimicrobial Effects : It demonstrates activity against a range of bacterial strains, with notable effectiveness against Gram-positive bacteria.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The indole core can bind to various biological targets, modulating their activity. The aldehyde group allows for covalent interactions with nucleophilic residues in proteins, potentially leading to inhibition or activation of biological pathways.

Antimicrobial Activity

A study reported the minimum inhibitory concentration (MIC) values of this compound against different bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >125 |

The compound exhibited bactericidal activity and inhibited biofilm formation in clinical isolates .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values observed in different cancer models:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 8.0 |

| A549 (Lung) | 15.0 |

These findings suggest that the compound may interfere with cellular proliferation pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antiviral Screening : In a high-throughput screening assay, this compound was identified as a lead candidate for further development against viral infections.

- Cancer Therapeutics : Clinical trials are being planned to evaluate its effectiveness as a novel anticancer agent, given its promising preclinical results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.